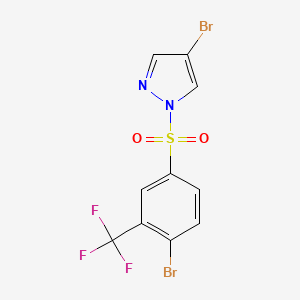

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Übersicht

Beschreibung

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is a chemical compound with the molecular formula C10H5Br2F3N2O2S and a molecular weight of 434.0 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and a trifluoromethylphenylsulfonyl group. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Additionally, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, the use of transition-metal catalysts, such as ruthenium or palladium, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form different functionalized derivatives.

Reduction: Reduction reactions can modify the sulfonyl group or other substituents on the pyrazole ring.

Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various transition-metal catalysts for cycloaddition and oxidative cyclization . Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield trifluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole has been explored for its potential as a therapeutic agent. Its sulfonamide group can enhance the compound's interactions with biological targets, making it a candidate for drug development in treating various diseases, including cancer and inflammation.

Case Study : Research has demonstrated that similar pyrazole derivatives exhibit anti-inflammatory and anticancer properties due to their ability to inhibit specific enzymes involved in these pathways .

Agrochemicals

The compound's structural features suggest potential applications in the development of new agrochemicals. Its ability to interfere with biological processes can be harnessed to create effective herbicides or fungicides.

Research Insight : Studies have indicated that compounds with trifluoromethyl groups often show enhanced biological activity against pests and pathogens, making them valuable in agricultural formulations .

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with tailored properties. The incorporation of bromine and trifluoromethyl groups can impart unique thermal and electronic characteristics to polymers and nanomaterials.

Example Application : The compound can serve as a building block for creating functionalized polymers used in electronics or coatings that require specific chemical resistance or thermal stability .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The trifluoromethylphenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing, with a focus on understanding the compound’s biological effects and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethylphenylsulfonyl group but lacks the pyrazole ring.

4-Bromo-1,1,1-trifluorobutane: Similar in having bromine and trifluoromethyl groups but differs in its overall structure and lack of a pyrazole ring.

Uniqueness

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is unique due to its combination of a pyrazole ring with bromine and a trifluoromethylphenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields .

Biologische Aktivität

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, a compound with the CAS number 1072944-72-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , which indicates the presence of bromine, trifluoromethyl, and sulfonyl groups. These functional groups are significant for its biological activity, influencing interactions with various biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as inhibitors of key enzymes involved in various physiological processes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Pyrazole derivatives have shown promise as dual inhibitors of AChE and BChE, which are critical in neurotransmission. Compounds with similar structures have demonstrated IC50 values ranging from 27.0 to 106.8 µM for AChE inhibition, suggesting that modifications in the pyrazole structure can enhance inhibitory potency .

2. Antioxidant Activity

Pyrazoles are known for their antioxidant properties. Some studies suggest that compounds bearing a pyrazole nucleus can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Study 1: Inhibition of Cholinesterases

In a comparative study evaluating various pyrazole derivatives, it was found that certain compounds exhibited superior inhibition against AChE compared to established drugs like rivastigmine. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrazole ring significantly influenced inhibitory activity .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| Rivastigmine | 44.08 µM | 58.0 µM |

| Compound A | 27.0 µM | 106.8 µM |

| Compound B | 100.08 µM | >500 µM |

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of pyrazole derivatives found that compounds similar to this compound exhibited significant radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMVCKIBDVBTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674646 | |

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-72-9 | |

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.